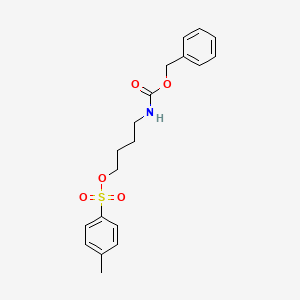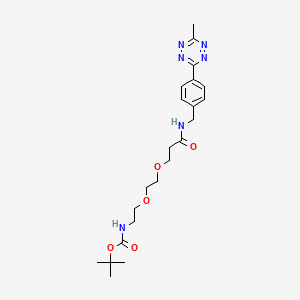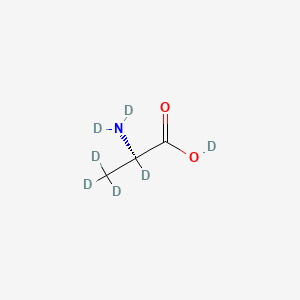
D-Alanine-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanine-d7: is a deuterium-labeled form of D-Alanine, an amino acid that plays a crucial role in various biochemical processes. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and enzyme mechanisms due to the unique properties of deuterium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Alanine-d7 can be synthesized through several methods, including chemical synthesis and biosynthesis. One common approach involves the deuteration of D-Alanine using deuterium oxide (D2O) as a solvent and deuterium source. The reaction typically requires a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and isotopic enrichment. The process may also include the use of specific enzymes that catalyze the incorporation of deuterium into the alanine molecule.
Análisis De Reacciones Químicas
Types of Reactions: D-Alanine-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding keto acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino group in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products: The major products formed from these reactions include keto acids, amino alcohols, and substituted alanine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: D-Alanine-d7 is used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism. Its unique isotopic properties allow researchers to track the movement and transformation of alanine in biological systems.
Biology: In biological research, this compound is used to study the role of D-Alanine in bacterial cell wall synthesis. It helps in understanding the mechanisms of antibiotic resistance and the development of new antimicrobial agents.
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs. It is also used in the development of deuterated drugs, which have improved metabolic stability and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of labeled compounds for research and development. It is also used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
Molecular Targets and Pathways: D-Alanine-d7 exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in amino acid metabolism, such as alanine racemase and D-amino acid oxidase. The deuterium labeling allows researchers to study the kinetic isotope effects and gain insights into enzyme mechanisms.
Comparación Con Compuestos Similares
L-Alanine-d7: Another deuterium-labeled form of alanine, but with a different stereochemistry.
D-Serine-d7: A deuterium-labeled form of D-Serine, another amino acid with similar properties.
D-Glutamic Acid-d7: A deuterium-labeled form of D-Glutamic Acid, used in similar research applications.
Uniqueness: D-Alanine-d7 is unique due to its specific role in bacterial cell wall synthesis and its use as a tracer in metabolic studies. Its deuterium labeling provides distinct advantages in studying enzyme mechanisms and metabolic pathways, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C3H7NO2 |
|---|---|
Peso molecular |
96.14 g/mol |
Nombre IUPAC |
deuterio (2R)-2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3,2D/hD3 |
Clave InChI |
QNAYBMKLOCPYGJ-VETUMQINSA-N |
SMILES isomérico |
[2H][C@](C(=O)O[2H])(C([2H])([2H])[2H])N([2H])[2H] |
SMILES canónico |
CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methoxyphenyl)methoxy]benzoic acid](/img/structure/B14032921.png)
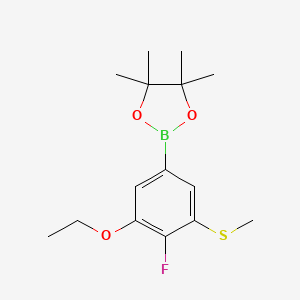

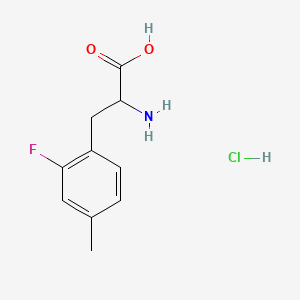
![4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one](/img/structure/B14032946.png)

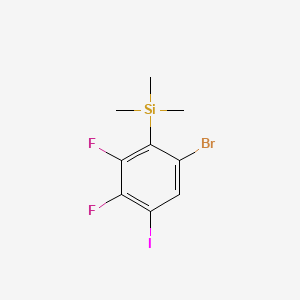
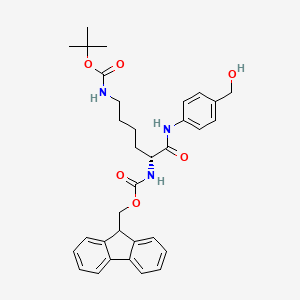
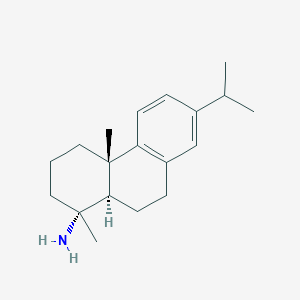
![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)
![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)
